4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride
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Overview
Description
4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azabicyclo octane ring, a fluorophenyl group, and a methoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride typically involves multiple steps, including the formation of the azabicyclo octane ring, the introduction of the fluorophenyl group, and the final coupling with the methoxybenzamide moiety. Common synthetic routes may involve:
Formation of the Azabicyclo Octane Ring: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with methoxybenzamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, fluorobenzene derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride
- 4-amino-5-iodo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride
Uniqueness
The uniqueness of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
76351-88-7 |
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Molecular Formula |
C22H26BrClFN3O2 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H25BrFN3O2.ClH/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-6-7-17(9-15)27(16)12-13-2-4-14(24)5-3-13;/h2-5,10-11,15-17H,6-9,12,25H2,1H3,(H,26,28);1H |
InChI Key |
QJNLNQFFHSICDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)F)Br)N.Cl |
Origin of Product |
United States |
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